Cas no 648429-76-9 (2-Propen-1-one, 1-(3-chloro-2-thienyl)-3-phenyl-, (2E)-)

2-Propen-1-one, 1-(3-chloro-2-thienyl)-3-phenyl-, (2E)- is a specialized α,β-unsaturated ketone featuring a chloro-substituted thienyl group and a phenyl moiety. Its conjugated system and electron-withdrawing carbonyl group make it a valuable intermediate in organic synthesis, particularly for constructing heterocyclic frameworks. The (2E)-configuration ensures structural rigidity, enhancing selectivity in reactions such as Michael additions or cycloadditions. The chloro-thienyl group contributes to reactivity in cross-coupling reactions, while the phenyl ring offers stability. This compound is suited for applications in pharmaceuticals, agrochemicals, and materials science, where precise functionalization is required. Its well-defined structure facilitates reproducibility in research and industrial processes.
2-Propen-1-one, 1-(3-chloro-2-thienyl)-3-phenyl-, (2E)- structure
648429-76-9 structure
Product Name:2-Propen-1-one, 1-(3-chloro-2-thienyl)-3-phenyl-, (2E)-
CAS No:648429-76-9
MF:C13H9ClOS
MW:248.727961301804
CID:414710
PubChem ID:23570759
Update Time:2025-05-28

2-Propen-1-one, 1-(3-chloro-2-thienyl)-3-phenyl-, (2E)- Chemical and Physical Properties

Names and Identifiers

    • 2-Propen-1-one, 1-(3-chloro-2-thienyl)-3-phenyl-, (2E)-
    • AKOS015993855
    • (E)-1-(3-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one
    • SCHEMBL4947645
    • 9Z-0260
    • (2E)-1-(3-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one
    • 648429-76-9
    • Inchi: 1S/C13H9ClOS/c14-11-8-9-16-13(11)12(15)7-6-10-4-2-1-3-5-10/h1-9H/b7-6+
    • InChI Key: CSJXZOSDBPRGDR-VOTSOKGWSA-N
    • SMILES: ClC1C=CSC=1C(/C=C/C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 248.0062638g/mol
  • Monoisotopic Mass: 248.0062638g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 45.3Ų

2-Propen-1-one, 1-(3-chloro-2-thienyl)-3-phenyl-, (2E)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
9Z-0260-1MG
(2E)-1-(3-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one
648429-76-9 >90%
1mg
£28.00 2025-02-08
Key Organics Ltd
9Z-0260-5MG
(2E)-1-(3-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one
648429-76-9 >90%
5mg
£35.00 2025-02-08
Key Organics Ltd
9Z-0260-10MG
(2E)-1-(3-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one
648429-76-9 >90%
10mg
£48.00 2025-02-08
Key Organics Ltd
9Z-0260-50MG
(2E)-1-(3-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one
648429-76-9 >90%
50mg
£77.00 2025-02-08
Key Organics Ltd
9Z-0260-100MG
(2E)-1-(3-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one
648429-76-9 >90%
100mg
£110.00 2025-02-08

Additional information on 2-Propen-1-one, 1-(3-chloro-2-thienyl)-3-phenyl-, (2E)-

Comprehensive Overview of 2-Propen-1-one, 1-(3-chloro-2-thienyl)-3-phenyl-, (2E)- (CAS No. 648429-76-9)

The compound 2-Propen-1-one, 1-(3-chloro-2-thienyl)-3-phenyl-, (2E)- (CAS No. 648429-76-9) is a specialized organic molecule with significant applications in pharmaceutical and material science research. Its unique structure, featuring a chlorothienyl group and a phenyl moiety, makes it a valuable intermediate in synthesizing bioactive compounds. Researchers are increasingly interested in this compound due to its potential role in developing novel antimicrobial agents and organic semiconductors, aligning with current trends in green chemistry and sustainable materials.

One of the most searched questions about 2-Propen-1-one, 1-(3-chloro-2-thienyl)-3-phenyl-, (2E)- revolves around its synthetic pathways and reactivity. Studies suggest that this compound can be synthesized via cross-coupling reactions, a topic highly relevant in modern organic chemistry. Its E-configuration (trans arrangement) is critical for its stability and interaction with biological targets, making it a subject of interest for drug discovery projects. Additionally, its thienyl component has drawn attention in the field of optoelectronics, where such heterocyclic compounds are used to enhance charge transport properties.

Another hot topic linked to CAS No. 648429-76-9 is its potential application in polymer chemistry. The compound’s conjugated double bonds and aromatic systems make it a candidate for designing conductive polymers, which are pivotal in developing flexible electronics and energy storage devices. This aligns with the growing demand for renewable energy solutions and smart materials, frequently searched terms in scientific and industrial communities. Its chloro-substituted thiophene ring also offers opportunities for further functionalization, a key aspect in materials science innovation.

From a spectroscopic perspective, 2-Propen-1-one, 1-(3-chloro-2-thienyl)-3-phenyl-, (2E)- exhibits distinct UV-Vis and NMR profiles, which are essential for quality control in industrial applications. Researchers often search for its spectral data to validate purity and structural integrity. The compound’s thermal stability is another area of interest, particularly for high-temperature processes in nanotechnology and coating industries.

In summary, 2-Propen-1-one, 1-(3-chloro-2-thienyl)-3-phenyl-, (2E)- (CAS No. 648429-76-9) is a multifaceted compound with broad relevance in cutting-edge research. Its applications span from pharmaceutical intermediates to advanced materials, addressing contemporary challenges in science and technology. By leveraging its structural features, scientists continue to explore its potential in biomedical engineering and sustainable innovation, making it a compound of enduring significance.

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